molecular formula C12H11NO3 B1330598 2-[(Furan-2-Ylmethyl)amino]benzoic Acid CAS No. 501661-50-3

2-[(Furan-2-Ylmethyl)amino]benzoic Acid

Cat. No. B1330598
CAS RN: 501661-50-3
M. Wt: 217.22 g/mol
InChI Key: CKOPWCOBXHDAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(Furan-2-Ylmethyl)amino]benzoic Acid” is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO3/c1-14 (9-10-5-4-8-17-10)12-7-3-2-6-11 (12)13 (15)16/h2-8H,9H2,1H3, (H,15,16) which provides a specific description of the molecule’s structure .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Pharmaceutical Intermediates

2-[(Furan-2-Ylmethyl)amino]benzoic Acid, due to its furan moiety, can be an important intermediate in the synthesis of pharmaceutical compounds. Furan derivatives are known for their potential biological activities, including antimicrobial, antiviral, antioxidant, antitumor, antihistaminic properties . This compound could be used in the development of new medications with these therapeutic effects.

Agrochemicals

The furan ring present in this compound suggests its use in the synthesis of agrochemicals. Furan derivatives are utilized to produce various agrochemicals due to their biological activity . This compound could be involved in creating new pesticides or fungicides.

Resin and Lacquer Production

Furan compounds are also used in the production of resins and lacquers . The specific applications would depend on the reactivity of the amino and carboxylic groups present in 2-[(Furan-2-Ylmethyl)amino]benzoic Acid, which could influence polymerization reactions.

Organic Synthesis Research

Given its structural complexity, 2-[(Furan-2-Ylmethyl)amino]benzoic Acid could be a subject of interest in organic synthesis research. It may serve as a building block for synthesizing more complex molecules or studying reaction mechanisms involving furan rings .

Bio-refinery

As part of a bio-refinery approach, this compound could be used as a precursor for synthesizing high-value-added chemicals, especially various useful amines .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(furan-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOPWCOBXHDAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318487
Record name MLS000758512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Furan-2-Ylmethyl)amino]benzoic Acid

CAS RN

501661-50-3
Record name MLS000758512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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